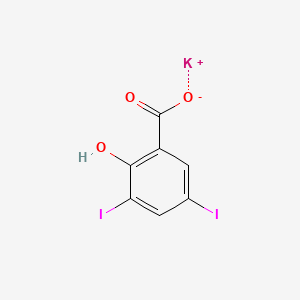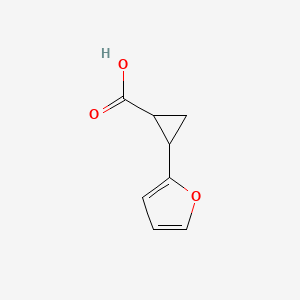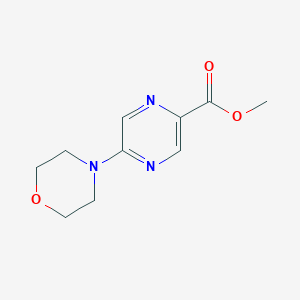
3-(6-Bromopyridin-3-yl)acrylic acid
Overview
Description
“3-(6-Bromopyridin-3-yl)acrylic acid” is a chemical compound with the molecular formula C8H6BrNO2 . It has a molecular weight of 228.04 g/mol .
Synthesis Analysis
The synthesis of “3-(6-Bromopyridin-3-yl)acrylic acid” involves the reaction of 3-(6-bromo-pyridin-3-yl)-acrylic acid methyl ester with lithium hydroxide in tetrahydrofuran .
Molecular Structure Analysis
The InChI code for “3-(6-Bromopyridin-3-yl)acrylic acid” is 1S/C8H6BrNO2/c9-7-3-1-6 (5-10-7)2-4-8 (11)12/h1-5H, (H,11,12)/b4-2+ . The compound’s structure can be represented by the canonical SMILES string C1=CC (=NC=C1C=CC (=O)O)Br .
Physical And Chemical Properties Analysis
“3-(6-Bromopyridin-3-yl)acrylic acid” is a solid at room temperature . It has a topological polar surface area of 50.2 Ų .
Scientific Research Applications
Molecular Engineering for Solar Cell Applications
One intriguing application of molecules structurally related to 3-(6-Bromopyridin-3-yl)acrylic acid is in the field of solar energy. Researchers have engineered organic sensitizers, which are crucial for converting sunlight into electrical energy in solar cells. These sensitizers, designed at the molecular level, comprise donor, electron-conducting, and anchoring groups. The study highlighted the synthesis of novel organic sensitizers, which, upon anchoring onto TiO2 film, exhibited high incident photon-to-current conversion efficiency. This efficiency is crucial for the effectiveness of solar cells. The synthesized compounds demonstrated a significant overall conversion efficiency under standard sunlight conditions, contributing to the advancement of solar cell technology (Kim et al., 2006).
Reactions with Bromine and Grignard Reagents
Another area of scientific research involving compounds similar to 3-(6-Bromopyridin-3-yl)acrylic acid is in the study of reactions with bromine and Grignard reagents. The reaction mechanisms and products of these reactions are essential for synthesizing new chemical compounds with potential applications in various fields, including pharmaceuticals and materials science. The study conducted by Finar and Okoh (1973) re-investigated the bromination of certain αβ-unsaturated compounds and provided new insights into the reaction products and mechanisms, which are fundamental for chemical synthesis (Finar & Okoh, 1973).
Coordination Chemistry for Polyacrylate Materials
Coordination chemistry also finds applications in the synthesis of new compounds related to 3-(6-Bromopyridin-3-yl)acrylic acid. For instance, the synthesis and characterization of new acrylic acid derivatives for introducing metal coordination sites into polyacrylates were explored by Heintz et al. (2018). These compounds offer potential for developing materials with novel properties, such as enhanced conductivity or catalytic activity, by incorporating metal-ligand interactions into the polymeric backbone (Heintz et al., 2018).
Metallo-Supramolecular Hydrogels
In the development of metallo-supramolecular hydrogels, compounds structurally related to 3-(6-Bromopyridin-3-yl)acrylic acid have been used to create novel materials with unique properties. Zhang et al. (2019) synthesized hydrophilic copolymers that, when coordinated with different transition metal ions, formed metallo-supramolecular hydrogels. These hydrogels have potential applications in areas such as drug delivery, tissue engineering, and as sensors due to their responsive properties and mechanical strength (Zhang et al., 2019).
Safety and Hazards
Mechanism of Action
In terms of safety, it has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(E)-3-(6-bromopyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIMKUQFGDVIID-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



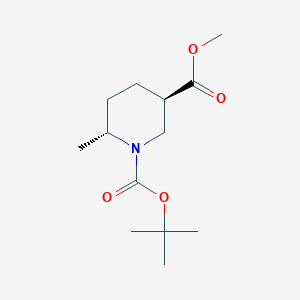
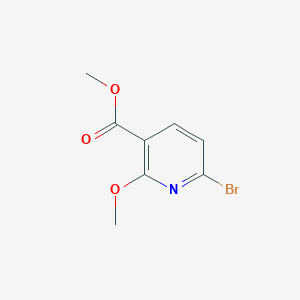
![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)
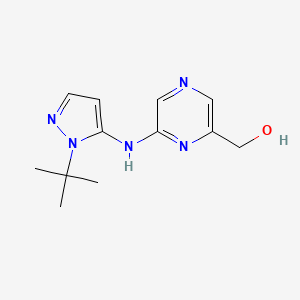

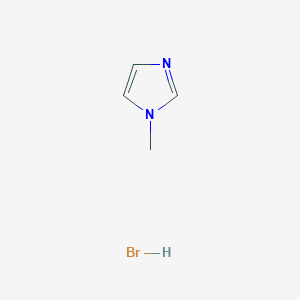
![2-[[19-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026554.png)



